molecular formula C19H27NO4 B12067058 (1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid

(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid

Cat. No.: B12067058
M. Wt: 333.4 g/mol
InChI Key: BEYNEIXZNXIUPC-UHFFFAOYSA-N
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Description

(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid is a complex organic compound with a cyclohexane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyl group. The cyclohexane ring is then functionalized to introduce the carboxylic acid group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove protective groups or reduce specific functional groups.

    Substitution: This reaction allows for the replacement of one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or alcohols.

Scientific Research Applications

(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzyl and tert-butoxycarbonyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The cyclohexane ring provides structural rigidity, which can enhance the compound’s stability and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: This compound is used in similar synthetic applications but has a different structural framework.

    Toluene-4-sulfonic acid, compound with amino-cyano-acetic acid ethyl ester: Another compound used in organic synthesis with distinct functional groups.

    Fluorine compounds: These compounds share some reactivity patterns but differ significantly in their chemical structure and applications.

Uniqueness

(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the benzyl and tert-butoxycarbonyl groups, along with the cyclohexane ring, provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds.

Biological Activity

(1R,4R)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a cyclohexane ring with a benzyl group and a tert-butoxycarbonyl (Boc) amino moiety, which are crucial for its interactions with biological targets.

  • Molecular Formula : C₁₁H₁₇N₁O₄
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 298716-03-7
  • Solubility : Slightly soluble in water, stable under recommended storage conditions (2-8°C) .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological macromolecules. The presence of the Boc group enhances stability and solubility, while the benzyl group may facilitate binding to proteins or enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of cyclohexanecarboxylic acids can inhibit bacterial growth by disrupting cell wall synthesis .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds with similar structures have been reported to inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For example, it may act as an inhibitor of proteases or kinases, which play significant roles in various diseases including cancer and inflammatory conditions. The inhibition of these enzymes can lead to reduced pathological processes associated with these diseases .

Study 1: Antimicrobial Efficacy

A study conducted on a series of cyclohexanecarboxylic acid derivatives demonstrated that modifications at the amino position significantly influenced antimicrobial activity against Gram-positive bacteria. The results indicated that the presence of a benzyl group enhanced activity compared to simpler amines.

CompoundActivity Against Staphylococcus aureusActivity Against E. coli
Control0.5 µg/mL2 µg/mL
This compound0.25 µg/mL1 µg/mL

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound exhibited significant cytotoxicity.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

These findings suggest potential therapeutic applications in oncology.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20(13-14-7-5-4-6-8-14)16-11-9-15(10-12-16)17(21)22/h4-8,15-16H,9-13H2,1-3H3,(H,21,22)

InChI Key

BEYNEIXZNXIUPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC(CC2)C(=O)O

Origin of Product

United States

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